1-tert-butyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
1-tert-butyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C19H25FN4O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.19615422 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Metabolite Identification
The compound has been studied for its metabolic pathways in biological systems. For instance, Yoo et al. (2008) investigated the in vitro metabolism of a similar compound using a hepatic microsomal system, revealing major metabolic reactions like hydroxylation and carbonyl reduction, and identified a C-demethylated metabolite (Yoo et al., 2008).
Synthesis and Properties of Related Compounds
Research has been conducted on the synthesis and properties of compounds related to 1-tert-butyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide. Hsiao et al. (2000) synthesized compounds through aromatic nucleophilic substitution reactions, focusing on their solubility and thermal stability (Hsiao, Yang, & Chen, 2000).
Development of Novel Tetracyclic Derivatives
Changunda et al. (2020) explored the synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives, highlighting the use of tert-butanol to increase yield and reduce competing intermolecular reactions (Changunda et al., 2020).
Anticancer and Antimicrobial Applications
Compounds with structures similar to this compound have been investigated for their anticancer and antimicrobial properties. Ray et al. (2007) conducted studies on palladium, gold, and silver N-heterocyclic carbene complexes showing potent anticancer and significant antimicrobial properties (Ray et al., 2007).
Asymmetric Synthesis for Drug Development
Jona et al. (2009) developed an efficient asymmetric synthesis method for a compound structurally related to the target molecule, aiming at the synthesis of nociceptin antagonists, highlighting its potential in drug development (Jona et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-tert-butyl-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O2/c1-19(2,3)24-11-12(9-17(24)25)18(26)23(4)8-7-16-21-14-6-5-13(20)10-15(14)22-16/h5-6,10,12H,7-9,11H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDDSCDMAFBIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)N(C)CCC2=NC3=C(N2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.